![molecular formula C19H18ClN3O2 B2911653 2-(4-Chlorophenoxy)-1-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]ethanone CAS No. 2380190-24-7](/img/structure/B2911653.png)
2-(4-Chlorophenoxy)-1-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Chlorophenoxy)-1-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]ethanone is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods and has been studied for its mechanism of action and physiological effects. In
作用機序
The mechanism of action of 2-(4-Chlorophenoxy)-1-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]ethanone is not fully understood. However, it has been shown to inhibit the activity of certain enzymes and proteins that are involved in inflammation, angiogenesis, and tumor growth. It has also been shown to modulate the immune system by regulating the production of cytokines and other immune cells.
Biochemical and Physiological Effects:
2-(4-Chlorophenoxy)-1-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]ethanone has been shown to have various biochemical and physiological effects. It has been shown to decrease the production of pro-inflammatory cytokines and increase the production of anti-inflammatory cytokines. It has also been shown to inhibit the growth of tumors and angiogenesis. Additionally, it has been shown to modulate the immune system by regulating the production of cytokines and other immune cells.
実験室実験の利点と制限
The advantages of using 2-(4-Chlorophenoxy)-1-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]ethanone in lab experiments include its potential therapeutic applications, its ability to inhibit the activity of certain enzymes and proteins, and its ability to modulate the immune system. However, the limitations of using this compound in lab experiments include its potential toxicity and side effects, its limited solubility in water, and the need for further research to fully understand its mechanism of action.
将来の方向性
There are several future directions for the study of 2-(4-Chlorophenoxy)-1-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]ethanone. These include further optimization of the synthesis method to yield higher purity and higher yield of the compound, further study of its mechanism of action and physiological effects, and further study of its potential therapeutic applications. Additionally, future research could focus on the development of novel derivatives of this compound with improved efficacy and reduced toxicity.
合成法
The synthesis of 2-(4-Chlorophenoxy)-1-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]ethanone has been achieved using various methods. One of the most common methods involves the condensation of 2-(4-Chlorophenoxy)acetic acid with 3-(2-methylbenzimidazol-1-yl)azetidine-1-carboxylic acid, followed by cyclization and reduction. Another method involves the reaction of 2-(4-Chlorophenoxy)acetic acid with 3-(2-methylbenzimidazol-1-yl)azetidine-1-carbonyl chloride, followed by reduction. These methods have been optimized to yield high purity and high yield of the compound.
科学的研究の応用
2-(4-Chlorophenoxy)-1-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]ethanone has been studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-cancer properties. It has also been studied for its potential use as an anti-angiogenic agent and as a modulator of the immune system. Additionally, it has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
2-(4-chlorophenoxy)-1-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O2/c1-13-21-17-4-2-3-5-18(17)23(13)15-10-22(11-15)19(24)12-25-16-8-6-14(20)7-9-16/h2-9,15H,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKSBXLZTWRFAIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1C3CN(C3)C(=O)COC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-1-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]ethan-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane](/img/structure/B2911570.png)
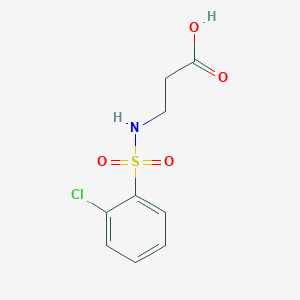
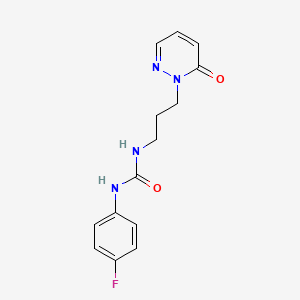
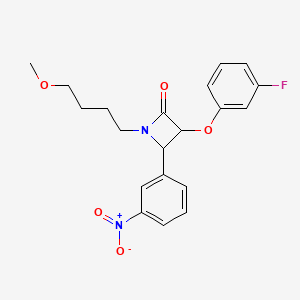
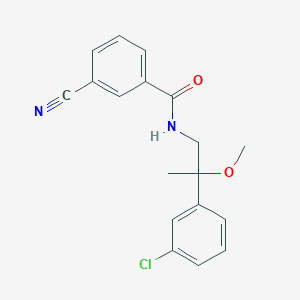
![N-Methyl-N-[2-(methylamino)ethyl]nitrous amide;hydrochloride](/img/structure/B2911577.png)
![(5-(Furan-2-yl)isoxazol-3-yl)(3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2911578.png)

![3-(4-chlorophenyl)-9-propyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2911583.png)


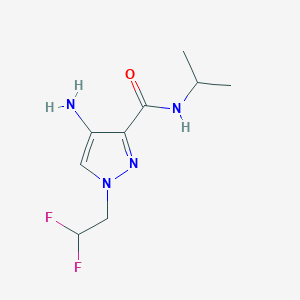
![4-[(4-Acetylpiperazin-1-yl)carbonyl]benzoic acid](/img/structure/B2911591.png)
![N-(4-bromophenyl)-6-fluoro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-3-carboxamide 1,1-dioxide](/img/structure/B2911592.png)